![molecular formula C13H9IN2S B14221268 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole CAS No. 827044-44-0](/img/structure/B14221268.png)
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure with an iodopyridinyl group attached to the indole ring via a sulfanyl linkage. The presence of iodine and sulfur in the molecule makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodopyridine-2-thiol and 1H-indole.
Coupling Reaction: The key step involves the coupling of 5-iodopyridine-2-thiol with 1H-indole under suitable conditions. This can be achieved using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-ylmethanol: This compound has a similar structure but with an additional hydroxymethyl group at the 3-position of the indole ring.
Thiazolo[4,5-b]pyridines: These compounds share the pyridine ring but have a thiazole moiety instead of the indole ring.
Uniqueness
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole is unique due to the presence of both iodine and sulfur atoms, which impart distinct reactivity and binding properties. The combination of the indole and pyridine rings also contributes to its versatility in various chemical and biological applications.
Propiedades
Número CAS |
827044-44-0 |
|---|---|
Fórmula molecular |
C13H9IN2S |
Peso molecular |
352.20 g/mol |
Nombre IUPAC |
4-(5-iodopyridin-2-yl)sulfanyl-1H-indole |
InChI |
InChI=1S/C13H9IN2S/c14-9-4-5-13(16-8-9)17-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H |
Clave InChI |
VUUHZEDNKBPZAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1)SC3=NC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)

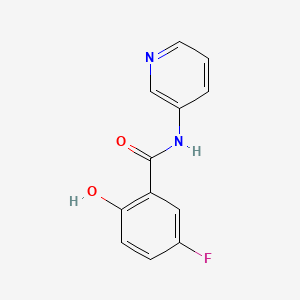
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
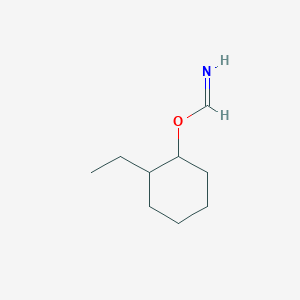
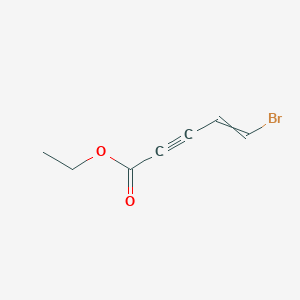
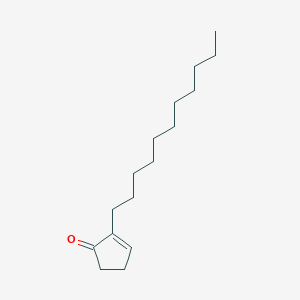
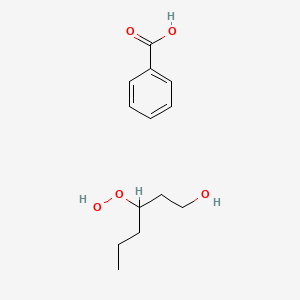
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
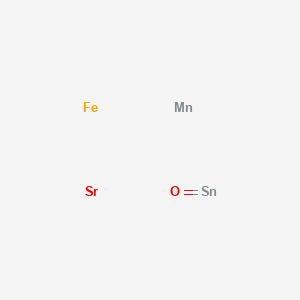
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
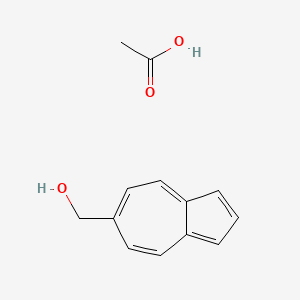

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
